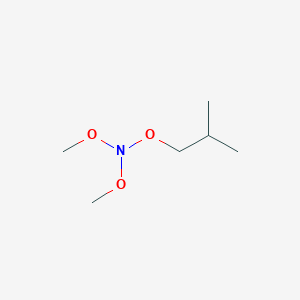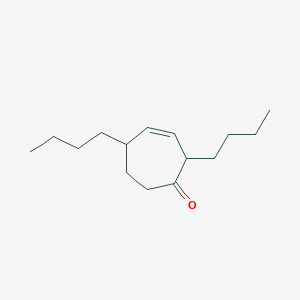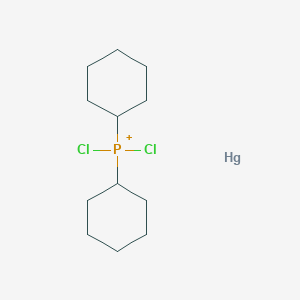
dichloro(dicyclohexyl)phosphanium;mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(dicyclohexyl)phosphanium;mercury is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two cyclohexyl groups and two chlorine atoms, along with a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C6H11)2PH+HgCl2→(C6H11)2PCl2Hg
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dichloro(dicyclohexyl)phosphanium;mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Dichloro(dicyclohexyl)phosphanium;mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of dichloro(dicyclohexyl)phosphanium;mercury involves its interaction with various molecular targets. The phosphorus atom can act as a nucleophile, participating in reactions with electrophilic species. The mercury atom can also play a role in the compound’s reactivity, potentially forming coordination complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dichlorophenylphosphine: Similar in structure but with phenyl groups instead of cyclohexyl groups.
Dichloromethylphosphine: Contains methyl groups instead of cyclohexyl groups.
Dichlorobutylphosphine: Contains butyl groups instead of cyclohexyl groups.
Uniqueness
Dichloro(dicyclohexyl)phosphanium;mercury is unique due to the presence of cyclohexyl groups, which can influence its steric and electronic properties
Properties
CAS No. |
89954-88-1 |
|---|---|
Molecular Formula |
C12H22Cl2HgP+ |
Molecular Weight |
468.77 g/mol |
IUPAC Name |
dichloro(dicyclohexyl)phosphanium;mercury |
InChI |
InChI=1S/C12H22Cl2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1; |
InChI Key |
VIOOTUOHAZMLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(Cl)Cl.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


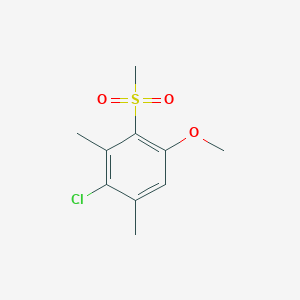
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
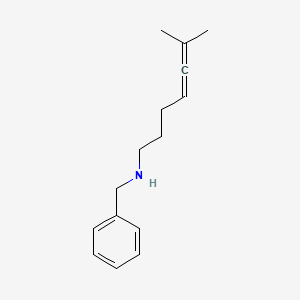
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
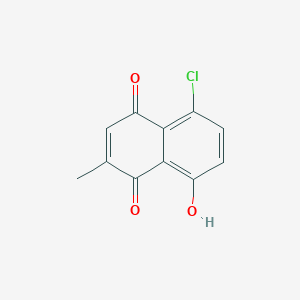
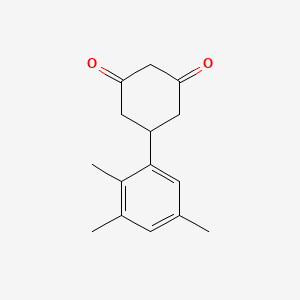
phosphanium chloride](/img/structure/B14386993.png)

![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
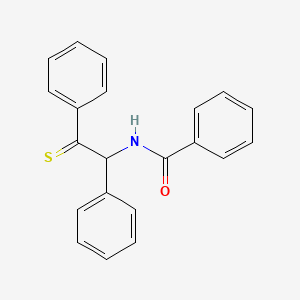
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
